molecular formula C9H3F3INO2 B1311749 6-iodo-4-(trifluoromethyl)indoline-2,3-dione CAS No. 259667-71-5

6-iodo-4-(trifluoromethyl)indoline-2,3-dione

Cat. No.: B1311749
CAS No.: 259667-71-5
M. Wt: 341.02 g/mol
InChI Key: PIZDFQVLDVEAJF-UHFFFAOYSA-N
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Description

6-Iodo-4-trifluoromethyl-isatin, also known as 6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione, is a chemical compound with the molecular formula C9H3F3INO2 . It has a molecular weight of 341.03 g/mol . This compound is used for research and development purposes .


Molecular Structure Analysis

The InChI code for 6-Iodo-4-trifluoromethyl-isatin is 1S/C9H3F3INO2/c10-9(11,12)4-1-3(13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16) . The compound has a complex structure with multiple functional groups, including an iodine atom, a trifluoromethyl group, and two carbonyl groups .


Physical and Chemical Properties Analysis

6-Iodo-4-trifluoromethyl-isatin has a molecular weight of 341.02 g/mol . It has a topological polar surface area of 46.2 Ų . The compound has a complexity of 344 .

Scientific Research Applications

Chemistry and Synthesis

6-Iodo-4-trifluoromethyl-isatin serves as a versatile substrate in organic chemistry, enabling the synthesis of various heterocyclic compounds, including indoles and quinolines. Its utility in drug synthesis is notable due to its capability to undergo diverse chemical reactions, forming a wide array of bioactive compounds. Studies have highlighted its role in the iodine-mediated C-H functionalization, facilitating the efficient construction of isatins through oxidative amidation processes. This demonstrates its importance in adhering to the principles of atom and redox economy in synthetic chemistry (Garden & Pinto, 2001); (Satish et al., 2015).

Biological and Pharmacological Properties

The pharmacotherapeutic applications of isatin derivatives, including 6-Iodo-4-trifluoromethyl-isatin, are broad, encompassing antibacterial, antitubercular, and anticancer activities. The electrochemical behavior of isatin halogen-derivatives, investigated through various voltammetry techniques, reveals the impact of halogenation on their oxidation processes. These derivatives exhibit distinct redox behaviors, highlighting their potential in developing pharmacologically active compounds with specific redox properties (Fernandes et al., 2016).

Medicinal Chemistry and Drug Discovery

Isatin and its derivatives have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities. The incorporation of functional groups, such as trifluoromethyl and iodo substituents, into the isatin scaffold has led to the discovery of compounds with potent anticancer, anti-TB, antifungal, antimicrobial, and anti-HIV properties. Recent studies have emphasized the structural versatility of isatins, facilitating the design and synthesis of novel biologically active analogs, underscoring their importance in the development of chemotherapeutic agents (Cheke et al., 2022).

Synthesis of Optically Active Compounds

The synthesis of optically active compounds using isatin derivatives, including 6-Iodo-4-trifluoromethyl-isatin, demonstrates the compound's utility in generating enantiomerically enriched aminooxindoles. Through Lewis acid-promoted diastereoselective reactions, researchers have developed efficient methods for preparing compounds with high optical purity. This highlights the potential of isatin derivatives in asymmetric synthesis and the production of optically active pharmaceuticals (Chen & Xu, 2014).

Safety and Hazards

When handling 6-Iodo-4-trifluoromethyl-isatin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3INO2/c10-9(11,12)4-1-3(13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZDFQVLDVEAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=O)N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433946
Record name 6-Iodo-4-trifluoromethyl-isatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259667-71-5
Record name 6-Iodo-4-trifluoromethyl-isatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude 3,3-dibromo-4-trifluoromethyl-6-iodooxindole (35.11 g) prepared above was dissolved in MeOH (1200 mL) and H2O (300 mL) was added. The resulting mixture was heated at reflux for 3 hours and then aqueous 48% HBr (10 mL) was added. The solution was then heated at reflux for 27 hours. The MeOH solvent was removed in vacuo to give a brown/yellow solid. The solid was isolated by filtration, washing the collected solid with copious amounts of H2O. The solid was then dried overnight in a vacuum desiccator (NaOH as desiccant) to give the desired isatin as a light brown solid (20.8214 g, 95% (two steps)).
Name
3,3-dibromo-4-trifluoromethyl-6-iodooxindole
Quantity
35.11 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

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